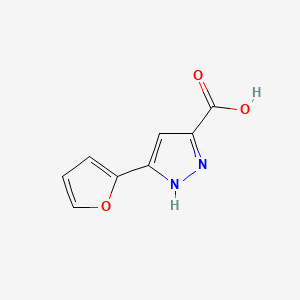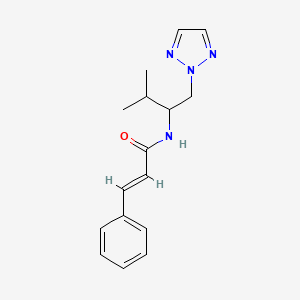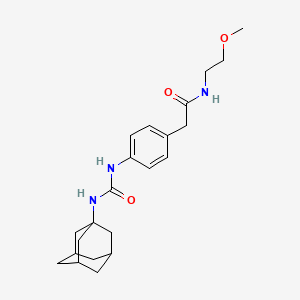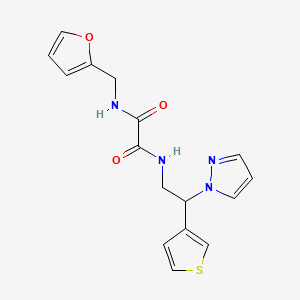
3-((6-(dimethylamino)pyridazin-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((6-(dimethylamino)pyridazin-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C15H19N5O2S and its molecular weight is 333.41. The purity is usually 95%.
BenchChem offers high-quality 3-((6-(dimethylamino)pyridazin-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((6-(dimethylamino)pyridazin-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis and Antimicrobial Activity
- The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, a study conducted by Gad-Elkareem, Abdel-fattah, and Elneairy (2011) explored the synthesis of thio-substituted ethyl nicotinate derivatives, thieno[2,3-b]pyridines, and pyridothienopyrimidine derivatives, some of which exhibited antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Amplification of Phleomycin
- Brown and Cowden (1982) reported the use of similar compounds with strongly basic side chains as amplifiers of phleomycin against Escherichia coli, highlighting its potential in enhancing antibiotic effects (Brown & Cowden, 1982).
Synthesis of Pyrazole, Pyridine, and Pyrimidine Derivatives
- Fadda, Etman, El-Seidy, and Elattar (2012) utilized a related compound as a key intermediate for the synthesis of various pyrazole, pyridine, and pyrimidine derivatives, indicating its versatility in the synthesis of diverse heterocyclic compounds (Fadda, Etman, El-Seidy, & Elattar, 2012).
Antimicrobial and Antioxidant Activities
- Compounds similar to "3-((6-(dimethylamino)pyridazin-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide" have been synthesized and evaluated for their antimicrobial and antioxidant properties, as seen in research by Gouda, Berghot, Abd El-Ghani, and Khalil (2010) (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Molecular Docking and In Vitro Screening
- A study by Flefel, El-Sofany, El-Shahat, Naqvi, and Assirey (2018) involved the preparation of novel pyridine derivatives starting from a compound structurally similar to the one for molecular docking screenings and in vitro antimicrobial and antioxidant activity (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Antituberculosis Activity
- Moraski, Markley, Hipskind, Boshoff, Cho, Franzblau, and Miller (2011) synthesized a set of compounds, including one structurally similar to the compound , for evaluating their anti-tuberculosis activity. This study highlights its potential in developing treatments for drug-resistant tuberculosis strains (Moraski et al., 2011).
Transformation into Other Heterocyclic Compounds
- Research by Kolar, Tiŝler, and Pizzioli (1996) described transformations of related compounds into various heterocyclic compounds such as imidazo[1,2-a]pyridines, illustrating the compound's utility in chemical synthesis (Kolar, Tiŝler, & Pizzioli, 1996).
These studies collectively demonstrate the versatile applications of the compound , particularly in the synthesis of various heterocyclic compounds, its potential in enhancing antibiotic effects, and its role in antimicrobial, antioxidant, and antituberculosis activities.
Heterocyclic Synthesis and Antimicrobial Activity
Synthesis of Thio-Substituted Ethyl Nicotinate Derivatives : Gad-Elkareem et al. (2011) demonstrated the synthesis of thio-substituted ethyl nicotinate derivatives, which underwent cyclization to form thieno[2,3-b]pyridines and pyridothienopyrimidine derivatives. These compounds were screened for antimicrobial activities, showcasing the compound's potential in the development of new antimicrobial agents. (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011)
Amplifiers of Phleomycin : Brown and Cowden (1982) studied pyridinylpyrimidines with strongly basic side chains as amplifiers of phleomycin against Escherichia coli. This indicates the compound's role in enhancing the efficacy of antibiotics. (Brown & Cowden, 1982)
Synthesis of Diverse Heterocyclic Compounds
Enaminonitrile in Heterocyclic Synthesis : Fadda et al. (2012) utilized a similar compound as a key intermediate for synthesizing pyrazole, pyridine, and pyrimidine derivatives, highlighting its importance in the synthesis of a wide range of heterocyclic compounds. (Fadda, Etman, El-Seidy, & Elattar, 2012)
Synthesis of Pyrazole and Pyrimidine Derivatives : Gouda et al. (2010) synthesized new thiazole and pyrazole derivatives based on a benzothiophene moiety, which exhibited antimicrobial properties. The study underscores the compound's application in creating biologically active molecules. (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010)
Molecular Docking and Biological Screening
- Molecular Docking and Antimicrobial Activity : Flefel et al. (2018) prepared novel pyridine derivatives and subjected them to molecular docking screenings and antimicrobial activity tests. This research demonstrates the compound's potential in drug discovery and development. (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018)
Antituberculosis Activity
- Anti-Tuberculosis Agents : Moraski et al. (2011) synthesized a set of compounds, including imidazo[1,2-a]pyridine-3-carboxamides, to evaluate their anti-tuberculosis activity. This highlights the compound's role in addressing drug-resistant tuberculosis strains. (Moraski et al., 2011)
Propiedades
IUPAC Name |
3-[6-(dimethylamino)pyridazin-3-yl]oxy-N-thiophen-2-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-19(2)12-5-6-13(18-17-12)22-11-7-8-20(10-11)15(21)16-14-4-3-9-23-14/h3-6,9,11H,7-8,10H2,1-2H3,(H,16,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYNBXGYSBBIBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)NC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-oxo-2-(11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2359715.png)
![(E)-N-[(4-chlorophenyl)methyl]-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2359716.png)
![7-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B2359718.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2359720.png)
![1-methyl-5-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2359721.png)




![N1-(4-methoxybenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2359734.png)

![5-Methoxy-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-1-one](/img/structure/B2359736.png)
